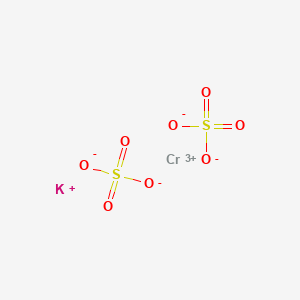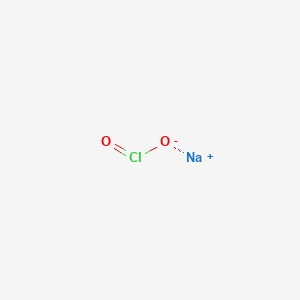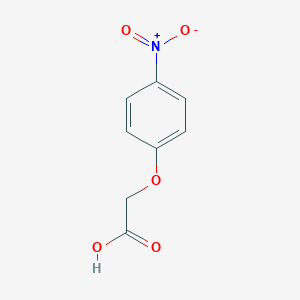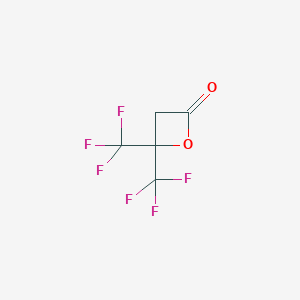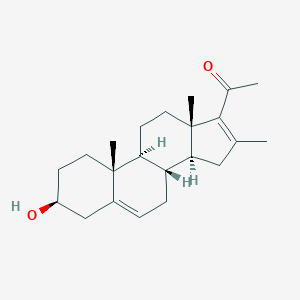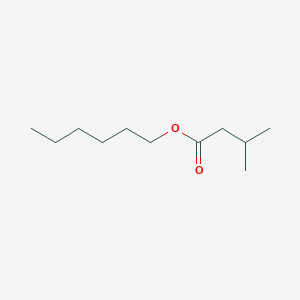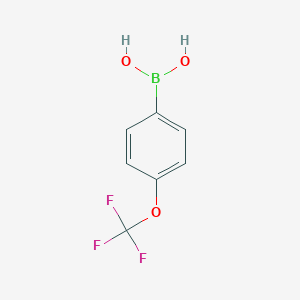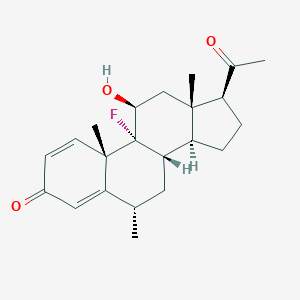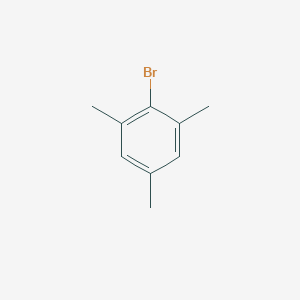![molecular formula C14H8F6O4S B157053 Bis[4-(trifluoromethoxy)phenyl] sulphone CAS No. 1735-37-1](/img/structure/B157053.png)
Bis[4-(trifluoromethoxy)phenyl] sulphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(trifluoromethoxy)phenyl] sulphone: is an organic compound with the molecular formula C14H8F6O4S and a molecular weight of 386.27 g/mol . It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(trifluoromethoxy)phenyl) sulphone typically involves the Friedel-Crafts acylation of trifluoromethoxybenzene derivatives. This reaction is carried out using a fluorinated catalyst system such as HF-BF3 to avoid halogen exchange reactions that can occur with chlorinated Lewis acids like AlCl3 . The reaction conditions are generally mild, with low temperature and pressure, resulting in high yields and para-regioselectivity.
Industrial Production Methods: Industrial production of bis(4-(trifluoromethoxy)phenyl) sulphone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[4-(trifluoromethoxy)phenyl] sulphone undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon-sulfur bond.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling , which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles like thiols and amines, with conditions involving mild bases or acids.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[4-(trifluoromethoxy)phenyl] sulphone is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in medicinal chemistry for the development of pharmaceuticals. It is used in the synthesis of drug candidates with potential therapeutic applications .
Industry: In the industrial sector, bis(4-(trifluoromethoxy)phenyl) sulphone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of bis(4-(trifluoromethoxy)phenyl) sulphone involves its interaction with molecular targets through nucleophilic substitution and coupling reactions. The trifluoromethoxy groups enhance the compound’s electrophilicity, facilitating its reaction with nucleophiles. The sulfone group can participate in redox reactions, altering the compound’s chemical properties and enabling its use in various applications .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-(trifluoromethyl)phenyl) sulphone
- Bis(4-(methoxy)phenyl) sulphone
- Bis(4-(methyl)phenyl) sulphone
Comparison: Bis[4-(trifluoromethoxy)phenyl] sulphone is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical properties compared to other similar compounds. The trifluoromethoxy groups enhance the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial production .
Eigenschaften
CAS-Nummer |
1735-37-1 |
|---|---|
Molekularformel |
C14H8F6O4S |
Molekulargewicht |
386.27 g/mol |
IUPAC-Name |
1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H |
InChI-Schlüssel |
YNWANXHSJBKIAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
| 1735-37-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


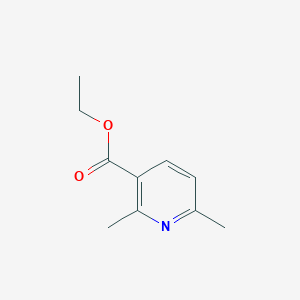

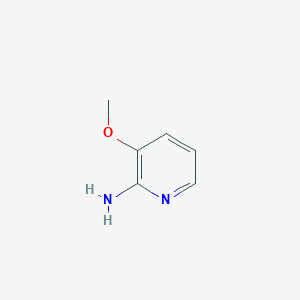
![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
